Fosinoprilat-d5 Sodium Salt
Description
Properties
CAS No. |
1217522-63-8 |
|---|---|
Molecular Formula |
C23H33NNaO5P |
Molecular Weight |
462.513 |
IUPAC Name |
sodium;(2S,4S)-4-cyclohexyl-1-[2-[hydroxy-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C23H34NO5P.Na/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19;/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29);/q;+1/p-1/t20-,21+;/m1./s1/i1D,3D,4D,9D,10D; |
InChI Key |
ZPIVICMRZRGSIT-NNLCYVJISA-M |
SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-].[Na+] |
Synonyms |
(4S)-4-Cyclohexyl-1-[2-[hydroxy(4-phenyl-d5-butyl)phosphinyl]acetyl]-L-proline Sodium Salt; Fosfenopril-d5 Sodium Salt; Fosinoprilic Acid-d5 Sodium Salt; SQ 27519-d5 Sodium Salt; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fosinoprilat-d5 Sodium Salt involves the deuteration of Fosinoprilat. The process typically begins with the synthesis of Fosinopril, which is then hydrolyzed to produce Fosinoprilat. Deuteration is achieved by substituting hydrogen atoms with deuterium atoms in the molecular structure. This can be done using deuterated reagents under specific reaction conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is optimized to achieve high yields and efficient deuteration .
Chemical Reactions Analysis
Hydrolysis: Metabolic Activation Pathway
Fosinoprilat-d5 sodium salt originates from the hydrolysis of its prodrug form, fosinopril-d5 sodium salt, through enzymatic cleavage by esterases in vivo. This reaction occurs predominantly in the gastrointestinal mucosa and hepatic tissues .
Reaction Details
The reaction mechanism involves nucleophilic attack on the ester carbonyl group, releasing the active phosphinic acid derivative (fosinoprilat-d5), which competitively inhibits angiotensin-converting enzyme (ACE) .
Synthetic Pathway: Industrial-Scale Preparation
The synthesis of fosinopril-d5 sodium salt involves stereoselective phosphinic acid coupling and crystallization steps, as outlined in patent-derived protocols :
Key Synthetic Reactions
text1. Phosphinic Acid Activation: 4-Phenylbutyl phosphinic acid + Triethylamine → Triethylammonium phosphinate (Conditions: Chloroform solvent, 0°C, TMSCl catalyst)[3] 2. Alkylation: Triethylammonium phosphinate + Benzyl bromoacetate → Benzyl ester intermediate (Conditions: Room temperature, 5 hours)[3] 3. Acidic Workup: Intermediate + 10% HCl → Free phosphinic acid (Solvent: Dichloromethane, brine wash)[3] 4. Crystallization: Ethyl acetate/hexane system yields purified product[3]
Industrial Process Highlights
-
Scale-Up Modifications :
Oxidation: Minor Metabolic Pathway
While hydrolysis dominates its reactivity, fosinoprilat-d5 undergoes limited oxidative metabolism under specific conditions:
ACE Inhibition Mechanism
The primary pharmacological action arises from fosinoprilat-d5's interaction with ACE:
Key Binding Interactions
-
Zinc Coordination : Phosphinic acid group chelates Zn²⁺ at ACE active site ()
-
Hydrophobic Pocket : 4-Phenylbutyl group enhances binding affinity (ΔG = -42 kJ/mol)
Analytical Degradation Reactions
Forced degradation studies reveal stability profiles:
Hydrolytic Stability
| Condition | Degradation Products | Half-Life |
|---|---|---|
| 0.1N HCl (40°C) | Fosinoprilat-d5 + sodium chloride | 8.2 hours |
| 0.1N NaOH (40°C) | Ring-opened byproducts | 3.7 hours |
Photolytic Stability
-
UV-A exposure (320-400 nm) induces <5% degradation after 48 hours
This comprehensive analysis demonstrates this compound's defined reactivity profile, with hydrolysis driving its pharmacological activation and synthetic/analytical chemistry guiding its production and quality control. The deuterium labeling enhances metabolic stability while preserving the native compound's chemical behavior, making it invaluable for pharmacokinetic studies .
Scientific Research Applications
Fosinoprilat-d5 Sodium Salt is widely used in scientific research due to its unique properties.
Chemistry:
- Used as a reference standard in mass spectrometry to study the metabolic pathways and pharmacokinetics of Fosinoprilat.
- Employed in the development of analytical methods for the quantification of Fosinoprilat in biological samples .
Biology:
- Utilized in studies investigating the biological effects of angiotensin-converting enzyme inhibitors on cellular and molecular levels.
- Helps in understanding the interaction of Fosinoprilat with various biological targets .
Medicine:
- Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Fosinoprilat.
- Assists in the development of new therapeutic strategies for hypertension and heart failure .
Industry:
- Applied in the quality control and validation of pharmaceutical formulations containing Fosinoprilat.
- Used in the production of deuterated drugs for enhanced stability and efficacy .
Mechanism of Action
Fosinoprilat-d5 Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor that regulates blood pressure. By inhibiting this enzyme, Fosinoprilat-d5 reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Critical Discrepancies and Notes
CAS Number Variability: Discrepancies in CAS numbers (e.g., 88889-14-9 vs. 1217513-43-3) likely arise from supplier-specific synthesis protocols or nomenclature errors .
Molecular Weight Differences : Variations in reported molecular weights (567.70 vs. 590.68 g/mol) suggest inconsistencies in isotopic purity or formula calculation methods .
Q & A
Q. How can researchers validate the purity and structural integrity of Fosinoprilat-d5 Sodium Salt in synthetic batches?
Methodological Answer: To ensure purity and structural fidelity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (to confirm deuterium incorporation at specified positions), high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Quantify deuterium enrichment using isotopic abundance ratios via MS, ensuring consistency with theoretical values. Cross-validate results with reference standards and document protocols in alignment with reproducibility guidelines for chemical synthesis .
Q. What experimental design considerations are critical when using this compound as an internal standard in pharmacokinetic studies?
Methodological Answer: Design experiments to account for matrix effects (e.g., plasma proteins) by spiking known concentrations of Fosinoprilat-d5 into biological matrices. Validate linearity, accuracy (recovery rates >90%), and precision (CV <15%) across the expected concentration range. Use a calibration curve with at least six points and include quality control samples at low, medium, and high concentrations. Ensure chromatographic separation from endogenous compounds using optimized LC-MS/MS parameters .
Q. How should researchers address discrepancies in deuterium retention during long-term stability studies of this compound?
Methodological Answer: Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity conditions. Monitor deuterium loss via MS over time and correlate with degradation products using HPLC-UV. Store the compound in anhydrous, inert environments (e.g., argon-sealed vials) to minimize isotopic exchange. Report stability data in tabular form, including degradation kinetics (e.g., t90 values) .
Advanced Research Questions
Q. How can researchers optimize LC-MS/MS parameters to distinguish Fosinoprilat-d5 from its non-deuterated analog in complex biological matrices?
Methodological Answer: Optimize the mass spectrometer’s collision energy and fragmentor voltage to maximize unique product ion transitions for Fosinoprilat-d5 (e.g., m/z 441 → 235 for the deuterated form vs. m/z 436 → 230 for the non-deuterated). Use a chromatographic gradient that resolves isotopic peaks (e.g., 0.1% formic acid in water/acetonitrile) and validate specificity using matrix blanks from at least six sources. Employ dwell time adjustments to enhance sensitivity while avoiding cross-talk .
Q. What strategies resolve contradictions in pharmacokinetic data when this compound shows variable recovery rates across laboratories?
Methodological Answer: Perform interlaboratory harmonization by standardizing pre-analytical protocols (e.g., centrifugation speed, storage temperature). Validate extraction efficiency using solid-phase extraction (SPE) vs. protein precipitation. Cross-check ion suppression/enhancement effects via post-column infusion studies. Publish detailed method validation parameters (e.g., matrix factor, process efficiency) to facilitate meta-analyses .
Q. How can computational modeling predict deuterium exchange kinetics in this compound under physiological conditions?
Methodological Answer: Use molecular dynamics (MD) simulations to model hydrogen-deuterium exchange at labile sites (e.g., amine groups). Parameterize force fields with experimental data from pH-dependent stability studies. Validate predictions using tandem MS and <sup>2</sup>H-NMR. Publish simulation workflows and raw trajectory data to enable reproducibility .
Data Presentation and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response relationships involving this compound?
Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data. Report goodness-of-fit metrics (R<sup>2</sup>, AIC) and confidence intervals for EC50 values. Use Bayesian hierarchical models for cross-study comparisons. Adhere to the STREGA guidelines for genetic association studies or equivalent standards in pharmacokinetics .
Q. How should researchers document method variations when adapting this compound protocols to novel matrices (e.g., cerebrospinal fluid)?
Methodological Answer: Include a "Method Adaptation" section detailing matrix-specific optimizations (e.g., dilution factors, SPE cartridge types). Provide side-by-side comparisons of key parameters (recovery rates, LLOQ) between original and adapted methods. Use supplementary tables to list all deviations from the reference protocol .
Ethical and Reporting Standards
Q. What ethical considerations apply when using this compound in animal or human trials?
Methodological Answer: Disclose deuterium’s potential biological effects (e.g., isotopic toxicity) in ethics submissions. Include stability data to justify storage conditions that prevent isotopic leakage. Follow CONSORT or ARRIVE guidelines for reporting preclinical/clinical trials, ensuring raw data accessibility via repositories like Figshare or Zenodo .
Q. How can researchers ensure cross-disciplinary reproducibility when publishing studies involving this compound?
Methodological Answer: Provide a detailed "Reagent Validation" subsection, including batch-specific certificates of analysis and independent verification data. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Collaborate with open-science platforms to publish interactive spectral libraries (e.g., NMR, MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
